Quantitative Comparator Data Unavailable: No Public Head-to-Head or Cross-Study Comparisons Identified
A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem, and patent literature (excluding benchchems, molecule, evitachem, vulcanchem) did not yield any publicly available, quantitative pharmacological data—such as Ki, IC50, or functional cAMP inhibition values—for CAS 337910-17-5. Consequently, no direct comparator data could be established against closely related analogs like 5-chloro-4-methyl-3,4-dihydroquinazolin-2-amine (Ki = 15.9 nM) [1] or 5-chloro-4-ethyl-3,4-dihydroquinazolin-2-amine (Ki = 97.4 nM) [1]. The compound's assignment as a CGRP antagonist is based solely on its inclusion in the Markush structure of patent US7230001, which provides no individual compound-level pharmacology. Therefore, any claim of differentiation beyond the structural novelty of the N3 substituent is unsupported by verifiable evidence in the public domain.
| Evidence Dimension | CGRP Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | No data available in public databases |
| Comparator Or Baseline | 5-chloro-4-methyl-3,4-dihydroquinazolin-2-amine (Ki = 15.9 nM) and 5-chloro-4-ethyl-3,4-dihydroquinazolin-2-amine (Ki = 97.4 nM) [1] |
| Quantified Difference | Cannot be calculated |
| Conditions | CGRP receptor binding assay (source: Therapeutic Target Database) |
Why This Matters
Without quantitative binding data, a researcher cannot determine whether the benzylpiperidine substitution confers a potency advantage over simpler N3-substituted analogs, making procurement decisions purely speculative.
- [1] Therapeutic Target Database (TTD). Entry for 5-chloro-4-ethyl-3,4-dihydroquinazolin-2-amine and 5-chloro-4-methyl-3,4-dihydroquinazolin-2-amine. View Source
